![molecular formula C19H21NO2 B049687 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid CAS No. 116627-76-0](/img/structure/B49687.png)
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It works by targeting the receptor for advanced glycation end products (RAGE), which is believed to play a role in the development of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves its ability to inhibit the binding of Aβ to RAGE. This is believed to prevent the activation of inflammatory pathways that contribute to the development of Alzheimer's disease. Additionally, this compound has been shown to reduce the accumulation of Aβ in the brain, which is another key feature of Alzheimer's disease pathology.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of Aβ to RAGE, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the brain. This is believed to be due to the drug's ability to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for lab experiments is its specificity for RAGE. This allows researchers to study the role of RAGE in Alzheimer's disease without interfering with other pathways. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is interest in exploring the potential use of this compound for the treatment of other neurodegenerative diseases that involve inflammation and the accumulation of misfolded proteins.
Synthesemethoden
The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves several steps, including the coupling of a pyridine-3-carboxylic acid derivative with an alkyne, followed by a Sonogashira coupling reaction to introduce the but-3-en-1-ynyl group. The final step involves the addition of the trimethylcyclohexen-1-yl group via a Wittig reaction.
Wissenschaftliche Forschungsanwendungen
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been the subject of numerous scientific studies, including both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the binding of amyloid beta (Aβ) to RAGE, which is believed to be one of the key mechanisms by which the drug exerts its therapeutic effects. In vivo studies in animal models of Alzheimer's disease have shown that this compound can improve cognitive function and reduce the accumulation of Aβ in the brain.
Eigenschaften
CAS-Nummer |
116627-76-0 |
---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+ |
InChI-Schlüssel |
DSQMLDQMOIVLSY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O |
Synonyme |
6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.